Dioctadecyl phthalate
Overview
Description
Synthesis Analysis
The synthesis of dioctadecyl phthalate typically involves the esterification of phthalic anhydride with stearyl alcohol, using a catalyst to facilitate the reaction. For instance, Ti(OC4H9)4 has been identified as an effective catalyst for this process, achieving high esterification rates of phthalic anhydride to dioctadecyl phthalate under optimized conditions, such as a specific molar ratio of stearyl alcohol to phthalic anhydride and a controlled reaction temperature (Wang Xiao-ming, 2008).
Molecular Structure Analysis
The molecular structure of dioctadecyl phthalate comprises two stearyl groups attached to the phthalate core. This structure is responsible for its properties as a plasticizer, contributing to the flexibility and durability of the plastics it is added to. The generic chemical structure of phthalates is characterized by an ester linkage to an aromatic ring, where the variation in alkyl or aryl groups attached to the ester function determines the specific properties and applications of each phthalate compound (Hauser & Calafat, 2005).
Chemical Reactions and Properties
Phthalates, including dioctadecyl phthalate, can undergo various chemical reactions, primarily hydrolysis, leading to the breakdown into their constituent alcohol and phthalic acid. These reactions are critical for understanding the environmental fate and potential biodegradation pathways of phthalates. The synthesis and functional properties of phthalocyanines, related compounds, highlight the reactivity and application potential of phthalate derivatives in materials science (Sakamoto & Ohno-Okumura, 2009).
Scientific Research Applications
Phthalate Exposure and Human Health : Phthalates, including Dioctadecyl phthalate, have been identified as ubiquitous environmental contaminants due to their use in plastics and other consumer products. There is increasing concern about the potential health risks associated with exposure to phthalates, focusing on their endocrine-disrupting potency and effects on human health (Hauser & Calafat, 2005).
Hormone Activity of Phthalates : Certain phthalates have been shown to exhibit antiandrogenic and androgenic activities, as well as thyroid receptor antagonist activity. This indicates that phthalates might disrupt the function of multiple hormonal receptors, which could have implications for human health (Shen et al., 2009).
Biological Impact of Phthalates : Phthalates such as Dioctadecyl phthalate have been studied for their cytotoxicity, endocrine disruption, and effects on lipid peroxidation. Phthalates can modulate multiple cellular targets, which highlights the need for assessing their cumulative impact on biological systems (Mankidy et al., 2013).
Environmental and Health Risks : Phthalates have been recognized as substances of high concern due to their endocrine-disrupting and reproductive effects. Human exposure occurs mainly via dietary sources, dermal absorption, and air inhalation. Studies have shown significant associations between phthalate exposures and adverse reproductive outcomes, diabetes, obesity, allergy, and asthma (Wang et al., 2019).
Synthesis of Dioctadecyl Phthalate : Research has been conducted on the synthesis of Dioctadecyl phthalate, using phthalic anhydride and stearyl alcohol as raw materials. This study contributes to the understanding of the production methods of such phthalates (Wang Xiao-ming, 2008).
Safety And Hazards
Future Directions
Phthalates have been identified as endocrine-disrupting chemicals with potential adverse health effects in humans . Future interventions should explore strategies to reduce EDC exposure, especially among LMW phthalates, incorporate strategies that targeting specific sources of exposure, encourage behavioral change (i.e., handwashing), and pre-test alternatives items for contamination . There is also a need for more research on the biodegradation of phthalates as a sustainable approach for their removal from major environmental matrices .
properties
IUPAC Name |
dioctadecyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMBXOZOISLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065707 | |
Record name | Dioctadecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctadecyl phthalate | |
CAS RN |
14117-96-5 | |
Record name | Distearyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distearyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dioctadecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEARYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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